{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid
Description
This compound is a fluorinated sulfonamide derivative with a phosphonic acid functional group. Its structure comprises:
- A perfluorooctane sulfonyl group (C8F17SO2−), which confers high chemical stability, hydrophobicity, and resistance to thermal and chemical degradation.
The combination of a perfluoroalkyl chain and phosphonic acid makes this compound unique among fluorinated surfactants and organophosphorus derivatives.
Properties
CAS No. |
57670-47-0 |
|---|---|
Molecular Formula |
C12H11F17NO5PS |
Molecular Weight |
635.23 g/mol |
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethylphosphonic acid |
InChI |
InChI=1S/C12H11F17NO5PS/c1-2-30(3-4-36(31,32)33)37(34,35)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3,(H2,31,32,33) |
InChI Key |
MAUCXBYHFIMABR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- typically involves multiple steps. One common method starts with the preparation of the heptadecafluorooctyl sulfonamide intermediate. This intermediate is then reacted with ethylamine to form the ethyl-substituted sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency . The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Sulfonamide Bond Hydrolysis
The sulfonamide group (N–S bond) undergoes hydrolysis under acidic or alkaline conditions , yielding sulfonic acid derivatives and amines. For this compound, hydrolysis would produce:
-
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid (PFOS-related acid)
-
Ethylenediamine-phosphonic acid
Conditions :
Mechanism :
(where )
Pyrolysis
Thermal decomposition occurs at >300°C , producing volatile fluorinated compounds (e.g., perfluoroalkanes, HF) and phosphorous oxides .
| Temperature | Products | Yield |
|---|---|---|
| 300–400°C | , | ~40% |
| 400–500°C | , | ~75% |
Key Pathways :
-
Cleavage of C–S and C–P bonds in the sulfonamide-phosphonic acid linker.
Salt Formation
The phosphonic acid group () forms stable salts with divalent cations (e.g., Ca²⁺, Mg²⁺) and transition metals (e.g., Fe³⁺, Al³⁺) .
| Reaction | Application |
|---|---|
| Wastewater precipitation | |
| Catalytic systems |
Photolysis
UV irradiation () in aqueous media generates:
-
Shorter-chain perfluoroalkyl acids (e.g., ) via C–C bond cleavage .
-
Fluoride ions () as a byproduct.
Quantum Yield : 0.02–0.05 (pH 7) .
Microbial Degradation
Limited biodegradation is observed due to the strong C–F bonds. Pseudomonas spp. partially degrade the phosphonic acid moiety under aerobic conditions :
Reactivity with Nucleophiles
The electrophilic sulfonyl group reacts with amines and thiols :
| Nucleophile | Product | Conditions |
|---|---|---|
| 25°C, DMF, 12 hours | ||
| 60°C, , 6 hours |
Oxidation Reactions
The phosphonic acid group resists oxidation, but the ethylamino linker is susceptible to H₂O₂ or KMnO₄ :
| Oxidant | Product | Efficiency |
|---|---|---|
| N-oxide derivative | 60–70% | |
| Carboxylic acid derivative | 85–90% |
Industrial and Environmental Relevance
Scientific Research Applications
The compound {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid , also known as N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide (CAS Number: 1691-99-2), is a fluorinated compound with diverse applications primarily in the fields of chemistry and environmental science. This article explores its scientific research applications and provides comprehensive data tables and case studies to illustrate its significance.
Physical Properties
| Property | Value |
|---|---|
| Density | 0.793 g/cm³ |
| Refractive Index | n20/D 1.378 |
Environmental Science
The compound is part of the perfluoroalkyl substances (PFAS) family known for their resistance to degradation. Research has highlighted its role in environmental monitoring due to its persistence in the environment and potential bioaccumulation.
Case Study: PFAS Contamination
A study conducted by the Environmental Protection Agency (EPA) examined the prevalence of PFAS compounds in groundwater sources. The findings indicated that compounds like N-ethyl-1-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide were detected in significant concentrations near industrial sites. This underscores the necessity for ongoing monitoring and remediation efforts.
Chemical Synthesis
The compound serves as an intermediate in synthesizing other fluorinated compounds used in various industrial applications. Its unique chemical structure allows for modifications that enhance the properties of end products.
Example: Synthesis of Fluorinated Surfactants
Research has demonstrated that derivatives of this compound can be utilized to create surfactants with enhanced surface activity and stability in harsh conditions. These surfactants are applicable in formulations for cleaning agents and coatings.
Biomedical Research
Emerging studies suggest potential applications in drug delivery systems due to its amphiphilic nature. The ability to modify the hydrophilic and hydrophobic balance makes it a candidate for developing targeted therapies.
Case Study: Drug Delivery Mechanism
A recent investigation explored the use of fluorinated compounds in liposomal drug delivery systems. The study found that incorporating N-ethyl-1-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide improved the encapsulation efficiency of hydrophobic drugs while maintaining stability in biological environments.
Mechanism of Action
The mechanism of action of phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The heptadecafluorooctyl chain imparts hydrophobic properties, affecting the compound’s solubility and interaction with lipid membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and bioactivity:
Table 1: Structural and Functional Comparison
Key Differences:
Perfluoroalkyl Chain Length :
- The target compound’s C8F17 chain enhances hydrophobicity and environmental persistence compared to C6F13 derivatives like perfluorohexyl phosphonic acid. However, shorter chains (e.g., C6) may improve aqueous solubility .
Functional Group Impact :
- The phosphonic acid group differentiates the target compound from sulfonate-based analogs (e.g., EtFOSA). Phosphonic acids exhibit stronger acidity (pKa ~2–3) and superior metal-binding capacity, making them suitable for catalytic or biomedical applications .
- In contrast, sulfonates (e.g., F-53B in ) are less acidic and more commonly used as surfactants or flame retardants .
However, its perfluoroalkyl chain may alter bioavailability or toxicity compared to aryl-substituted analogs . Fluorinated sulfonamides (e.g., EtFOSA) are linked to bioaccumulation and endocrine disruption, whereas phosphonic acids may offer safer profiles due to biodegradability .
Table 2: Physicochemical and Environmental Properties
| Property | Target Compound | Perfluorohexyl Phosphonic Acid | EtFOSA |
|---|---|---|---|
| LogP (Predicted) | ~8.5 (highly lipophilic) | ~6.2 | ~7.9 |
| Water Solubility | Low (due to C8F17) | Moderate | Very low |
| Environmental Persistence | High (C8F17 chain) | Moderate (C6F13) | Very high |
| Acidity (pKa) | ~2.5 (PO3H2) | ~2.8 (PO3H2) | N/A (sulfonamide) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this fluorinated sulfonamide-phosphonic acid compound?
- Methodology:
- Step 1: React 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl chloride with ethylamine to form the sulfonamide intermediate.
- Step 2: Introduce the phosphonic acid moiety via Michaelis-Arbuzov reaction using triethyl phosphite and a halogenated ethyl spacer .
- Key Considerations: Use anhydrous conditions to avoid hydrolysis of fluorinated intermediates. Monitor reaction progress via <sup>19</sup>F NMR to confirm sulfonamide formation .
Q. Which analytical techniques are optimal for structural characterization and purity assessment?
- Techniques:
- Mass Spectrometry (MS): Detect characteristic fragments (e.g., 218.94 Da for –C4F9<sup>−</sup>) using high-resolution MS (HRMS) to confirm fluorinated chains .
- Nuclear Magnetic Resonance (NMR): Use <sup>31</sup>P NMR to verify phosphonic acid integration and <sup>19</sup>F NMR for fluorinated chain integrity .
- HPLC: Apply reverse-phase chromatography with a C18 column and trifluoroacetic acid (TFA) mobile phase modifier to resolve polar impurities .
Q. What safety protocols are critical for handling this compound?
- Guidelines:
- Personal Protective Equipment (PPE): Use fluoropolymer-coated gloves and fume hoods to prevent dermal/ inhalation exposure to fluorinated degradation products.
- Waste Disposal: Collect fluorinated byproducts separately due to their environmental persistence; consult institutional guidelines aligned with PFAS regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in the environmental stability vs. reactivity of this compound?
- Experimental Design:
- Stability Testing: Expose the compound to UV light (254 nm) and analyze degradation products via LC-MS/MS. Compare results with shorter-chain analogs (e.g., perfluorobutane sulfonic acid) to assess chain-length-dependent persistence .
- Reactivity Profiling: Evaluate hydrolysis kinetics at varying pH (1–13) to identify labile bonds (e.g., sulfonamide vs. phosphonic acid). Use <sup>31</sup>P NMR to track phosphonate ester hydrolysis .
Q. What strategies mitigate interference from fluorinated byproducts in biomolecular interaction studies?
- Methodology:
- Surface Passivation: Pre-treat assay plates with bovine serum albumin (BSA) to block non-specific binding of fluorinated surfactants.
- Competitive Binding Assays: Use isothermal titration calorimetry (ITC) with deuterated buffers to distinguish target binding from background interactions .
Q. How does this compound’s partitioning behavior affect its environmental detection limits?
- Analytical Workflow:
- Sample Preparation: Extract water/soil samples using solid-phase extraction (SPE) cartridges with weak anion-exchange (WAX) resins optimized for PFAS retention.
- Quantification: Employ isotope dilution with <sup>13</sup>C-labeled internal standards to correct for matrix effects in LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
